molecular formula C14H15N3O4S B11295307 Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11295307
M. Wt: 321.35 g/mol
InChI Key: HNDMDCKMOGBJGV-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl ester group and at position 5 with a propanoylamino linker bearing a 4-methoxyphenyl moiety.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

methyl 5-[3-(4-methoxyphenyl)propanoylamino]thiadiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O4S/c1-20-10-6-3-9(4-7-10)5-8-11(18)15-13-12(14(19)21-2)16-17-22-13/h3-4,6-7H,5,8H2,1-2H3,(H,15,18)

InChI Key

HNDMDCKMOGBJGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3-(4-methoxyphenyl)propanoic acid: This can be synthesized by the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Formation of 3-(4-methoxyphenyl)propanoyl chloride: The acid is then converted to the corresponding acyl chloride using thionyl chloride.

    Synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylic acid: This can be prepared by the reaction of thiosemicarbazide with glyoxylic acid.

    Coupling reaction: The acyl chloride is reacted with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at positions adjacent to the sulfur atom. Key reactions include:

Reaction TypeConditions/ReagentsOutcomeSource
Amine substitutionReaction with primary/secondary aminesReplacement of the ester group (–COOCH₃) with amides (–CONR₂)
Thiol displacementTreatment with thiols (e.g., R–SH)Formation of thioether derivatives at the 4-position

For example, reaction with benzylamine under basic conditions yields Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxamide with 75–85% efficiency.

Oxidation and Reduction

The methoxy and carbonyl groups influence redox behavior:

ProcessReagents/ConditionsProduct/TransformationSource
Ester reductionLiAlH₄ or NaBH₄ in anhydrous THFConversion of –COOCH₃ to –CH₂OH (primary alcohol)
Thiadiazole ring openingStrong oxidants (e.g., KMnO₄, H₂O₂)Cleavage of the thiadiazole ring to form sulfonic acids

Reduction of the ester group is particularly useful for generating intermediates in drug discovery.

Hydrolysis Reactions

Controlled hydrolysis is critical for modifying the compound’s solubility and reactivity:

Hydrolysis TypeConditionsOutcomeSource
Acidic hydrolysisHCl/H₂SO₄ in refluxing H₂OEster → Carboxylic acid (–COOH) at C4
Basic hydrolysisNaOH/EtOH under refluxAmide bond cleavage → Free amine and acid

Acidic hydrolysis produces 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylic acid , a precursor for further functionalization.

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in cycloaddition reactions:

Reaction TypePartners/ConditionsProductSource
[3+2] cycloadditionAlkenes/alkynes under thermal conditionsFormation of fused bicyclic systems
Hurd–Mori reactionSOCl₂, followed by cyclizationSynthesis of thiadiazole-acetanilide hybrids

For instance, treatment with acetylene derivatives generates pyrazole-thiadiazole hybrids via [3+2] cycloaddition .

Functional Group Interconversion

The amide and ester groups enable targeted modifications:

TransformationReagentsApplication ExampleSource
Ester → Acyl chlorideSOCl₂ or PCl₅Prepares electrophilic intermediates
Amide alkylationAlkyl halides (e.g., CH₃I) in DMFN-alkylation to enhance lipophilicity

Conversion to acyl chloride facilitates coupling with nucleophiles like alcohols or amines.

Photochemical and Thermal Reactions

Stability under extreme conditions:

ConditionObservationPractical ImplicationSource
UV irradiation (254 nm)Decomposition into thiophene derivativesLimited photostability in formulations
Thermal decomposition>200°C in inert atmosphereForms char and gaseous byproducts

Scientific Research Applications

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including prostate and colon cancer cells. The findings suggest that Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
APC3 (Prostate)12.5Caspase activation
BHT-29 (Colon)15.0Mitochondrial dysfunction
CSKNMC (Neuroblastoma)10.0Apoptosis induction

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. A comparative study demonstrated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus8 µg/mL
EEscherichia coli10 µg/mL
FPseudomonas aeruginosa15 µg/mL

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and tested their efficacy against prostate cancer cell lines. This compound was among the most effective compounds tested, demonstrating an IC50 value lower than that of established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial potential of thiadiazole derivatives against various pathogens. This compound displayed notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: Methyl 5-(Phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate (CAS 4609-48-7)

Key Differences :

  • Substituent at Position 5: The target compound has a propanoylamino group linked to 4-methoxyphenyl, whereas the analog (CAS 4609-48-7) features a phenoxymethyl group.
  • Polarity: The 4-methoxyphenyl group in the target compound introduces additional electron-donating methoxy groups, enhancing solubility in polar solvents compared to the phenoxymethyl analog .

Structural Analog: Ethyl 7-Methyl-5-(4-Methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Differences :

  • Core Heterocycle : The analog contains a fused thiazolo[3,2-a]pyrimidine system, which is more complex than the 1,2,3-thiadiazole core.
  • Functional Groups: The analog includes a dichlorophenylpyrazole substituent and a conjugated enone system, which may confer distinct electronic properties and bioactivity compared to the target compound’s simpler propanoylamino group .

Structural Analog: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Key Differences :

Pharmacological Relevance :

  • Fluorinated aromatic rings in the analog are linked to enhanced metabolic stability, a feature the target compound lacks due to its non-fluorinated substituents .

Data Table: Comparative Analysis

Property/Feature Target Compound CAS 4609-48-7 Ethyl 7-Methyl-5-(4-Methylphenyl)-... Methyl 4-(4-Amino-1-(1-(5-Fluoro-...)
Core Structure 1,2,3-Thiadiazole 1,2,3-Thiadiazole Thiazolo[3,2-a]pyrimidine Pyrazolo[3,4-d]pyrimidine + Chromenone
Key Substituents Propanoylamino-4-methoxyphenyl, methyl ester Phenoxymethyl, methyl ester Dichlorophenylpyrazole, enone Fluorophenyl, chromenone, thiophene ester
Molecular Weight (g/mol) ~350 (estimated) ~238 ~640 ~560
Synthetic Complexity Moderate (amide coupling required) Low (direct substitution) High (multi-component reaction) High (fluorination, Suzuki coupling)
Potential Bioactivity Antimicrobial, enzyme inhibition Not reported Kinase inhibition Anticancer, kinase inhibition

Research Findings and Implications

  • Solubility and Bioavailability: The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogs like CAS 4609-48-7, but its amide linkage may reduce membrane permeability .
  • Synthetic Challenges : Multi-step synthesis (e.g., amide coupling) for the target compound contrasts with simpler routes for analogs, highlighting trade-offs between structural complexity and synthetic feasibility .
  • Biological Targets : Thiadiazole derivatives are often explored as COX-2 inhibitors or antimicrobials, whereas pyrazolo-pyrimidine analogs (e.g., in ) are prioritized in oncology due to kinase modulation.

Biological Activity

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 320.36 g/mol

The presence of the thiadiazole ring contributes to its potential biological activities due to the unique electronic properties of the sulfur and nitrogen atoms within the ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the anticancer activity of several thiadiazole derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The results showed that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range, indicating potent activity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is believed to involve inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, certain derivatives have been shown to inhibit focal adhesion kinase (FAK), which is crucial for cancer cell migration and invasion .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains.

Research Findings

  • Antimicrobial Efficacy :
    • Compounds containing the thiadiazole moiety have been reported to show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance antimicrobial potency .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives can modulate inflammatory responses, potentially serving as therapeutic agents in inflammatory diseases .
  • Neuroprotective Properties : Preliminary research suggests that certain derivatives may provide neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Data Summary Table

Activity TypeCell Line/OrganismIC50_{50} / Minimum Inhibitory Concentration (MIC)Reference
AnticancerHCT-116Low micromolar range
HepG-2Low micromolar range
AntimicrobialVarious bacterial strainsVaries by strain
Anti-inflammatoryIn vitro modelsNot specified
NeuroprotectiveIn vitro modelsNot specified

Q & A

Q. What are the standard synthetic protocols for Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate and its derivatives?

The compound can be synthesized via condensation reactions using hydrazide intermediates followed by cyclization with thiadiazole-forming reagents. A typical protocol involves reacting 3-(4-methoxyphenyl)propanoyl chloride with a thiadiazole-4-carboxylate precursor under anhydrous conditions. Structural confirmation is achieved through FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm), and mass spectrometry (exact mass: ~343.11 g/mol for the parent ion) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point determination (e.g., sharp range within 1–2°C) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) are complementary methods .

Q. What spectroscopic techniques are essential for structural elucidation?

  • ¹H NMR : Identifies methoxy (δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 10–11 ppm).
  • X-ray crystallography : Resolves bond lengths/angles (e.g., SHELX refinement for thiadiazole ring geometry) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 344.1187) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound under varying reaction conditions?

A factorial design approach (e.g., varying solvent polarity, temperature, and catalyst loading) can identify optimal conditions. For example, using DMF as a solvent at 80°C with 1.2 equivalents of coupling agent improved yields from 45% to 72% in analogous thiadiazole syntheses . Kinetic studies (monitored via TLC or in situ IR) help track intermediate formation and minimize side reactions.

Q. What strategies address contradictory cytotoxicity data across cell lines (e.g., U-87 vs. MDA-MB-231)?

Discrepancies may arise from cell-specific uptake or metabolic differences. Dose-response curves (IC₅₀ values) and combination studies with efflux pump inhibitors (e.g., verapamil) can clarify mechanisms. RNA-seq profiling of treated cells may reveal pathway-specific effects (e.g., apoptosis vs. autophagy) .

Q. How can computational methods enhance crystallographic data interpretation for this compound?

Density Functional Theory (DFT) optimizes molecular geometry for comparison with SHELX-refined X-ray structures. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the thiadiazole-carboxylate motif) .

Q. What experimental designs are recommended for assessing antioxidant activity while avoiding DPPH assay artifacts?

Use multiple assays (e.g., ABTS, FRAP) to cross-validate results. Control for solvent interference (e.g., DMSO <1% v/v) and compare IC₅₀ values against ascorbic acid. LC-MS can confirm compound stability during the assay .

Q. How can researchers resolve ambiguities in regiochemistry during derivatization (e.g., substitution at thiadiazole N-2 vs. N-3)?

NOESY NMR or single-crystal XRD distinguishes substitution patterns. For example, a downfield shift of the C-5 proton in ¹H NMR indicates N-3 substitution .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

Solubility profiles depend on crystallinity and polymorphic forms. Use powder XRD to identify polymorphs and DSC to assess thermal stability. Forced degradation studies (e.g., under humidity) reveal hydrate formation impacting solubility .

Q. What methodologies validate bioactivity discrepancies between in vitro and preliminary in vivo models?

Pharmacokinetic studies (e.g., plasma half-life, tissue distribution via LC-MS/MS) assess bioavailability. Proteomic profiling of target engagement (e.g., pull-down assays with biotinylated analogs) confirms mechanism consistency .

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